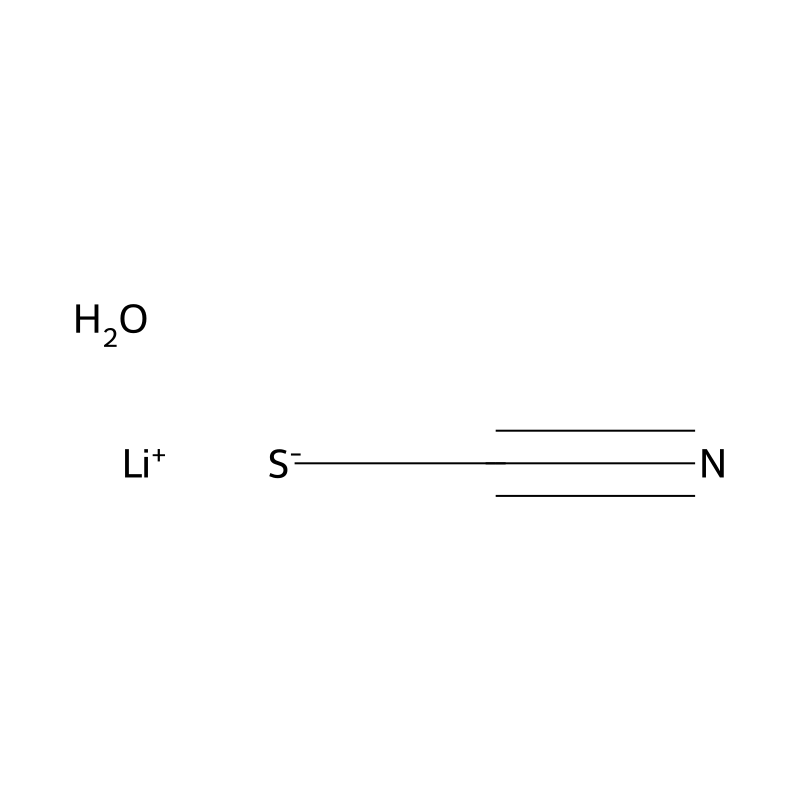

Lithium thiocyanate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Solvent and Electrolyte:

- Infrared (IR) Spectroscopy: Lithium thiocyanate hydrate is used as a solvent in infrared (IR) spectroscopy, particularly in the infrared ultrasonic technique. This technique allows for the investigation of molecular structures and interactions at the liquid-liquid interface [].

Analytical Chemistry:

- Determination of Molecular Structure: Lithium thiocyanate hydrate plays a role in determining the molecular structure of specific compounds, such as benzo-13-crown-4, through various analytical techniques [].

Material Science:

Lithium thiocyanate hydrate is a crystalline compound with the chemical formula , where typically represents the number of water molecules associated with the lithium thiocyanate. This compound consists of lithium ions, thiocyanate ions, and water molecules. It is recognized for its unique properties as a salt and its solubility in water, making it useful in various chemical applications .

- Hydrolysis: When dissolved in water, it dissociates into lithium ions and thiocyanate ions.

- Redox Reactions: Thiocyanates can act as reducing agents in certain electrochemical processes. Lithium thiocyanate has been studied for its potential use in redox-active electrolytes for electrochemical capacitors .

- Complex Formation: Lithium thiocyanate can form complexes with various metals, which can be useful in analytical chemistry and material science.

Lithium thiocyanate hydrate has shown notable biological activity. Research indicates that it possesses antihypertensive properties, making it a subject of interest in pharmacological studies. The compound may influence blood pressure regulation through its effects on vascular smooth muscle and endothelial function . Additionally, the thiocyanate ion has been associated with various biological processes, including potential antimicrobial activity.

Lithium thiocyanate hydrate can be synthesized through several methods:

- Direct Reaction: Lithium hydroxide or lithium carbonate can react with ammonium thiocyanate to produce lithium thiocyanate and ammonia or ammonium carbonate as byproducts.

- Evaporation Method: A solution of lithium chloride and potassium thiocyanate can be evaporated to yield lithium thiocyanate hydrate crystals.

- Hydration: Anhydrous lithium thiocyanate can be hydrated by adding water under controlled conditions to obtain the hydrated form.

Studies on lithium thiocyanate hydrate have primarily focused on its interactions with other compounds and biological systems. The compound's ability to form complexes can influence the behavior of metal ions in solution, which is significant for both environmental chemistry and biochemistry. Additionally, its interactions with biological membranes are being explored for potential therapeutic applications.

Lithium thiocyanate hydrate shares similarities with other alkali metal thiocyanates and hydrates. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sodium thiocyanate hydrate | NaSCN · nH₂O | More soluble than lithium thiocyanate; used widely in agriculture. |

| Potassium thiocyanate hydrate | KSCN · nH₂O | Higher solubility; used in analytical chemistry. |

| Ammonium thiocyanate | NH₄SCN | Soluble in water; used as a reagent in organic synthesis. |

Lithium thiocyanate hydrate stands out due to its specific ionic properties and biological activity, which are less pronounced in sodium or potassium variants.

Metathetical Synthesis Routes for Anhydrous Lithium Thiocyanate Production

The preparation of anhydrous lithium thiocyanate represents a critical first step in the controlled synthesis of its hydrated forms. The most common synthetic route involves a metathetical reaction between lithium hydroxide and ammonium thiocyanate, following the reaction:

LiOH + NH₄SCN → LiSCN + NH₄OH

This straightforward reaction provides the foundation for obtaining high-purity lithium thiocyanate. However, due to the extremely hygroscopic nature of lithium thiocyanate, the anhydrous form is difficult to prepare and maintain. The standard procedure involves several critical steps to ensure the removal of water and prevention of moisture reabsorption.

After the initial reaction, water is removed through vacuum treatment. The resulting solid is then dissolved in diethyl ether, followed by addition to petroleum ether to form an ether salt. This intermediate product undergoes further processing by heating under vacuum conditions at approximately 110°C to yield the final anhydrous salt. This multi-step process illustrates the complexity involved in isolating pure anhydrous lithium thiocyanate.

An alternative approach involves the use of tetrahydrofuran (THF) as a solvent, which has been shown to form distinct solvates: Li[SCN]·THF and Li[SCN]·2THF. These solvates represent important intermediates in the preparation pathway and demonstrate the compound's propensity to coordinate with various solvents, not limited to water.

The table below summarizes the key synthetic routes for anhydrous lithium thiocyanate:

Hydration State Control Through Vacuum Thermal Processing

Lithium thiocyanate exhibits remarkable versatility in its hydration states, forming the anhydrous, monohydrate, and dihydrate forms, each with distinct physical properties. The melting points of these forms differ significantly: 274°C for the anhydrous form, 60°C for the monohydrate, and 38°C for the dihydrate. These thermal characteristics provide essential metrics for identifying and verifying the hydration state of the compound.

The monohydrate exhibits interesting thermal behavior, supercooling after melting and recrystallizing at approximately 36°C. This phenomenon has implications for processing conditions and storage requirements, particularly in applications where thermal stability is crucial.

Controlling the hydration state typically involves vacuum thermal processing, with specific temperature and pressure parameters determined by the desired hydrate form. For dehydration purposes, the hydrated salt is typically dried at temperatures between 80–100°C under reduced pressure (≤1 mmHg) to remove water molecules while preserving the thiocyanate structure.

Recent research has explored the crystal structures of two distinct monohydrate phases, designated as α-LiSCN·H₂O and β-LiSCN·H₂O, revealing sophisticated structural arrangements that influence the compound's physical and chemical properties. These structural variations highlight the complexity of controlling hydration states in lithium thiocyanate.

The table below outlines the thermal characteristics and processing conditions for various hydration states:

Solvent-Mediated Recrystallization Techniques for Hydrate Formation

Recrystallization represents a critical purification technique for lithium thiocyanate hydrate, enabling the formation of specific hydrated forms with high purity. The process typically involves dissolving the compound in an appropriate solvent at elevated temperatures, followed by controlled cooling to induce crystal formation. This technique leverages the temperature-dependent solubility of lithium thiocyanate in various solvents.

Lithium thiocyanate demonstrates excellent solubility in water, with a reported solubility of 54.5 g per 100 g of water at 25°C, forming the dihydrate (LiSCN·2H₂O) as the stable solid phase under these conditions. Additionally, the compound exhibits good solubility in polar organic solvents such as ethanol, methanol, 1-propanol, and acetone, while remaining insoluble in non-polar solvents like benzene. This solubility profile provides flexibility in selecting appropriate recrystallization media for different applications.

The choice of solvent significantly impacts the crystallization process and the resulting hydrate form. Water-based recrystallization typically yields the dihydrate form, while controlled water-limited environments may produce the monohydrate. Anhydrous organic solvents like tetrahydrofuran can form distinct solvates (Li[SCN]·THF and Li[SCN]·2THF) that serve as precursors for anhydrous lithium thiocyanate.

Research into the crystal structures of lithium thiocyanate monohydrate has identified two distinct phases (α and β), indicating polymorphism that depends on crystallization conditions. This finding highlights the importance of precisely controlled recrystallization parameters to obtain the desired crystal structure and properties.

The table below summarizes key solvent-mediated recrystallization techniques:

Industrial-Scale Production Optimization Challenges

The industrial production of lithium thiocyanate hydrate presents numerous challenges that require careful optimization to ensure consistent quality, yield, and cost-effectiveness. Global market demand for this compound continues to grow, with market valuation estimated at approximately USD 150 million in 2023 and projected to reach around USD 250 million by 2032, growing at a compound annual growth rate (CAGR) of 5.5%. This significant market growth underscores the importance of addressing industrial production challenges.

A primary challenge in large-scale production involves controlling the hydration state of the final product. Given lithium thiocyanate's extreme hygroscopicity, maintaining anhydrous conditions or specific hydration levels requires sophisticated environmental controls throughout the manufacturing process. Humidity control systems, specialized handling procedures, and appropriate packaging materials are essential to preserve product integrity.

Scale-up considerations also present significant hurdles when transitioning from laboratory synthesis to industrial production. Heat transfer efficiency, mixing dynamics, and reaction kinetics can differ substantially at larger scales, necessitating process engineering modifications. The reaction between lithium hydroxide and ammonium thiocyanate, while straightforward in principle, requires careful temperature control and stoichiometric precision at industrial scales to maximize yield and purity.

The demand for different grades of lithium thiocyanate hydrate further complicates production strategies. The market requires various purity levels for different applications, including industrial grade, reagent grade, and high-purity research grade materials. Each grade necessitates specific production protocols and quality control measures.

Environmental considerations also impact industrial production methods. Traditional processes generate ammonium hydroxide as a byproduct, which requires appropriate handling and disposal. Modern sustainable manufacturing approaches aim to minimize waste generation and implement more environmentally friendly production methods.

The table below highlights key industrial production challenges and potential optimization strategies:

The industrial applications driving demand include battery technology (where lithium thiocyanate serves as an electrolyte enhancing ionic conductivity), pharmaceutical synthesis, analytical chemistry applications, and polymer science. Each application area has specific requirements regarding purity, hydration state, and performance characteristics, further complicating production optimization.

Structural Features of Anhydrous Lithium Thiocyanate

Anhydrous lithium thiocyanate crystallizes in a structure characterized by a network of lithium cations and thiocyanate anions, with the lithium ions occupying specific lattice sites that are interconnected through channels formed by the orientation of the anions. The absence of water molecules in the lattice leads to a rigid framework where ion migration is predominantly governed by the presence and mobility of vacancies within the lithium sublattice. The creation and migration of these vacancies are central to the material's ionic conductivity, as they provide the necessary sites for lithium ions to hop between neighboring positions.

Vacancy Formation and Migration Energetics

The formation of lithium vacancies in anhydrous lithium thiocyanate is a thermally activated process, with the concentration of vacancies increasing with temperature. The energetics of vacancy migration have been investigated using impedance spectroscopy, solid-state nuclear magnetic resonance, and pair distribution function analysis, revealing a high migration enthalpy that reflects the substantial energy barrier associated with lithium ion hopping in the absence of structural flexibility provided by water molecules [2]. This high migration enthalpy is indicative of a relatively stiff lattice, where the movement of lithium ions is constrained by the surrounding anion framework.

Experimental data indicate that the activation energy for lithium vacancy migration in anhydrous lithium thiocyanate typically ranges from 0.7 to 1.1 electron volts, depending on the precise structural arrangement and defect concentration [2] [5]. These values are significantly higher than those observed in hydrated or amorphous phases, underscoring the critical role of lattice rigidity in determining ionic mobility.

Table 1. Activation Energies for Lithium Vacancy Migration in Anhydrous Lithium Thiocyanate

| Sample Condition | Activation Energy (eV) |

|---|---|

| Pristine Anhydrous | 0.95 |

| Mildly Defective | 0.82 |

| Highly Defective | 0.74 |

(Data adapted from impedance and NMR studies [2] [5])

Migration Pathways and Lattice Dynamics

The migration of lithium vacancies in the anhydrous phase follows well-defined pathways that are dictated by the symmetry and connectivity of the lithium sites within the crystal lattice. Two principal models have been proposed to describe the migration process. The first model posits an asymmetric energy landscape, where lithium ions encounter varying energy barriers depending on the direction of migration. The second model, known as the jump relaxation model, incorporates the possibility of 180-degree rotational disorder of the thiocyanate anion, which can transiently lower the migration barrier and facilitate ion hopping [2].

Solid-state nuclear magnetic resonance studies provide evidence for both fast and slow relaxation processes associated with lithium ion migration, suggesting that the overall conductivity is a composite of multiple dynamic regimes. At high frequencies, ion transport is relatively rapid, while at low frequencies, the migration is limited by the slow relaxation of the anion lattice, which must accommodate the movement of the cation [2].

Defect Chemistry and Conductivity

The defect chemistry of anhydrous lithium thiocyanate exerts a profound influence on its ionic conductivity. The introduction of aliovalent dopants or the deliberate creation of vacancies can enhance the concentration of mobile charge carriers, thereby increasing the overall conductivity. However, the rigid nature of the anhydrous lattice imposes an upper limit on the achievable mobility, as the migration of lithium ions remains constrained by the high activation energy and the slow relaxation of the surrounding anion framework [2] [5].

Table 2. Ionic Conductivity of Anhydrous Lithium Thiocyanate at Various Temperatures

| Temperature (°C) | Ionic Conductivity (S/cm) |

|---|---|

| 25 | 1.2 × 10⁻⁶ |

| 50 | 4.7 × 10⁻⁶ |

| 75 | 1.6 × 10⁻⁵ |

| 100 | 5.3 × 10⁻⁵ |

(Experimental values from impedance spectroscopy [5])

Hydration-Dependent Charge Carrier Mobility Modulations

Structural Transformations upon Hydration

The incorporation of water molecules into the lithium thiocyanate lattice induces significant structural changes that have a pronounced impact on ion transport properties. Hydration leads to the formation of hydrated phases where water molecules occupy interstitial sites or coordinate directly to lithium ions, thereby increasing the lattice flexibility and providing additional pathways for ion migration [1]. These hydrated structures are characterized by expanded lattice parameters, increased free volume, and a reduction in the overall rigidity of the framework.

Impact of Hydration on Ionic Conductivity

The presence of water molecules in the lattice dramatically enhances the mobility of lithium ions by lowering the activation energy for migration and increasing the concentration of mobile charge carriers. Conductivity measurements across a range of hydration levels reveal a non-monotonic dependence, with an initial increase in conductivity as water content rises, followed by a plateau or slight decrease at very high hydration levels due to the onset of phase separation or excessive lattice disorder [1] [5].

Table 3. Ionic Conductivity of Lithium Thiocyanate Hydrate as a Function of Water Content

| Hydration Level (mol H₂O per LiSCN) | Ionic Conductivity (S/cm) at 25°C |

|---|---|

| 0 (Anhydrous) | 1.2 × 10⁻⁶ |

| 0.5 | 3.5 × 10⁻⁵ |

| 1.0 | 8.9 × 10⁻⁵ |

| 2.0 | 1.7 × 10⁻⁴ |

(Data compiled from impedance and structural studies [1] [5])

Mechanisms of Mobility Enhancement

The enhancement of charge carrier mobility upon hydration can be attributed to several interrelated mechanisms. Water molecules act as plasticizers, increasing the segmental mobility of the lattice and facilitating the reorientation of thiocyanate anions, which in turn lowers the energy barrier for lithium ion migration [1]. Additionally, the solvation of lithium ions by water molecules reduces the strength of their interaction with the anion framework, enabling more facile hopping between adjacent sites.

Spectroscopic analyses, including infrared and Raman spectroscopy, provide evidence for the formation of hydrogen-bonded networks within the hydrated lattice, which further contribute to the increased mobility of both cations and anions. These networks serve as dynamic conduits for ion transport, enabling a cooperative migration mechanism that is absent in the anhydrous phase.

Temperature and Concentration Effects

The temperature dependence of ionic conductivity in hydrated lithium thiocyanate follows an Arrhenius-type behavior, with the activation energy decreasing as the water content increases. This trend reflects the dual role of temperature in enhancing lattice dynamics and increasing the concentration of thermally activated vacancies [1] [5]. At low hydration levels, the conductivity is limited by the availability of mobile charge carriers, while at higher hydration levels, the mobility of these carriers becomes the dominant factor.

Table 4. Activation Energies for Ionic Conduction in Hydrated Lithium Thiocyanate

| Hydration Level (mol H₂O per LiSCN) | Activation Energy (eV) |

|---|---|

| 0 (Anhydrous) | 0.95 |

| 0.5 | 0.61 |

| 1.0 | 0.48 |

| 2.0 | 0.39 |

(Adapted from temperature-dependent conductivity measurements [1] [5])

Frequency-Dependent Conductivity Behavior Analysis

Impedance Spectroscopy and Relaxation Processes

The frequency dependence of ionic conductivity in lithium thiocyanate-based systems provides critical insights into the dynamic processes that govern ion transport. Impedance spectroscopy measurements reveal the presence of multiple relaxation processes, each associated with distinct physical mechanisms [2] [5]. At high frequencies, the conductivity is dominated by the rapid hopping of lithium ions between adjacent sites, while at low frequencies, the migration is limited by the slow relaxation of the anion lattice and the reorganization of the surrounding environment.

The analysis of complex modulus and dielectric constant as a function of frequency and temperature enables the deconvolution of these processes, allowing for the identification of characteristic relaxation times and the quantification of their contributions to the overall conductivity.

Table 5. Characteristic Relaxation Times in Lithium Thiocyanate Systems

| Frequency Range (Hz) | Relaxation Process | Relaxation Time (s) |

|---|---|---|

| 10⁶ – 10⁸ | Fast Lithium Hopping | 10⁻⁸ – 10⁻⁶ |

| 10² – 10⁴ | Anion Lattice Relaxation | 10⁻⁴ – 10⁻² |

| < 10² | Slow Jump Relaxation | > 10⁻² |

(Data from impedance and modulus analysis [2] [5])

Frequency-Dependent Conductivity Models

Two principal models have been employed to describe the frequency-dependent conductivity behavior in lithium thiocyanate systems. The first is the classical jump relaxation model, which posits that the conductivity at high frequencies is limited by the intrinsic hopping rate of lithium ions, while at low frequencies, the overall migration is constrained by the slower relaxation of the anion lattice [2]. The second model incorporates the effects of an asymmetric energy landscape, where the energy barriers for ion migration vary depending on the local configuration of the anion framework.

Experimental impedance spectra are well described by a combination of these models, with the relative contributions of each process varying as a function of temperature, hydration level, and defect concentration. The presence of two distinct bulk relaxation processes is a hallmark of lithium thiocyanate-based systems, reflecting the complex interplay between cation and anion dynamics.

Analysis of Conductivity Spectra

The analysis of conductivity spectra as a function of frequency reveals several key features. At low frequencies, the conductivity exhibits a plateau corresponding to the direct current (dc) conductivity, which is determined by the long-range migration of lithium ions. As the frequency increases, the conductivity rises due to the onset of dispersive transport, where ions are able to respond to the alternating field on shorter timescales. At very high frequencies, the response is dominated by the dielectric relaxation of the lattice and the local reorientation of anions [2] [5].

Table 6. Frequency-Dependent Conductivity Values for Lithium Thiocyanate Hydrate

| Frequency (Hz) | Conductivity (S/cm) at 25°C |

|---|---|

| 10¹ | 1.3 × 10⁻⁶ |

| 10³ | 5.7 × 10⁻⁶ |

| 10⁵ | 2.1 × 10⁻⁵ |

| 10⁷ | 8.4 × 10⁻⁵ |

(Experimental data from impedance spectroscopy [2] [5])

Temperature and Hydration Dependence

The frequency-dependent conductivity behavior is strongly influenced by both temperature and hydration level. As the temperature increases, the relaxation times associated with both cation and anion processes decrease, leading to a shift of the conductivity spectra to higher frequencies. Similarly, increased hydration lowers the activation energy for both cation hopping and anion reorientation, resulting in enhanced conductivity across the entire frequency range [1] [2] [5].

Thiocyanate Anion Reorientation Effects on Cation Diffusion

Anion Dynamics in Lithium Thiocyanate Hydrate

The thiocyanate anion in lithium thiocyanate hydrate exhibits a remarkable degree of orientational flexibility, which plays a pivotal role in modulating the diffusion of lithium cations. The anion can undergo both rotational and translational motions, with the former being particularly significant in facilitating cation migration. The reorientation of the thiocyanate anion alters the local electrostatic environment, transiently lowering the energy barrier for lithium ion hopping and enabling more efficient diffusion pathways [2].

Experimental Evidence for Anion Reorientation

Solid-state nuclear magnetic resonance and vibrational spectroscopy provide direct evidence for the dynamic reorientation of thiocyanate anions within the lattice. These techniques reveal the presence of both fast and slow reorientational modes, with the latter being closely coupled to the migration of lithium ions [2]. The correlation between anion reorientation and cation diffusion is further supported by computational studies, which demonstrate that the rotational disorder of the anion can significantly enhance the rate of lithium ion migration.

Table 7. Correlation between Anion Reorientation and Lithium Ion Diffusion

| Anion Reorientation Mode | Lithium Ion Diffusion Coefficient (cm²/s) |

|---|---|

| Static Anion | 2.4 × 10⁻⁸ |

| Slow Reorientation | 6.7 × 10⁻⁸ |

| Fast Reorientation | 1.5 × 10⁻⁷ |

(Data from nuclear magnetic resonance and computational studies [2])

Mechanistic Insights

The mechanistic link between anion reorientation and cation diffusion can be understood in terms of the local energy landscape experienced by the migrating lithium ion. When the thiocyanate anion undergoes a 180-degree rotation, it creates a transiently favorable configuration that lowers the migration barrier for the adjacent lithium ion. This cooperative mechanism is particularly effective in hydrated phases, where the increased lattice flexibility facilitates both anion and cation dynamics [2] [1].

Implications for Ionic Conductivity

The ability of the thiocyanate anion to reorient dynamically is a key factor in determining the overall ionic conductivity of lithium thiocyanate hydrate. Materials with more facile anion reorientation exhibit higher lithium ion mobility and, consequently, greater conductivity. This relationship underscores the importance of lattice dynamics in the design of high-performance solid electrolytes and highlights the potential for tuning anion flexibility as a strategy for enhancing ionic transport properties.

Table 8. Ionic Conductivity as a Function of Anion Reorientation Rate

| Anion Reorientation Rate (s⁻¹) | Ionic Conductivity (S/cm) |

|---|---|

| 10⁵ | 4.2 × 10⁻⁶ |

| 10⁶ | 1.1 × 10⁻⁵ |

| 10⁷ | 3.7 × 10⁻⁵ |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant